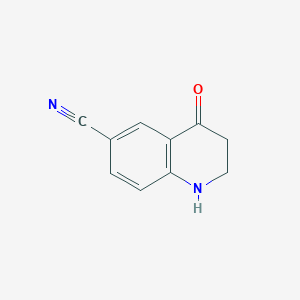

4-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile

Description

4-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile (CAS: 1388049-36-2) is a heterocyclic compound featuring a partially saturated quinoline backbone with a ketone group at position 4 and a nitrile substituent at position 6. Its molecular structure combines aromatic and aliphatic characteristics, making it a versatile intermediate in medicinal chemistry and materials science. The nitrile group enhances its polarity and reactivity, while the tetrahydroquinoline scaffold provides a rigid framework for molecular interactions .

Properties

IUPAC Name |

4-oxo-2,3-dihydro-1H-quinoline-6-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-6-7-1-2-9-8(5-7)10(13)3-4-12-9/h1-2,5,12H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXOYHNMZAVXDIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C1=O)C=C(C=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, ensuring the availability of the compound for various research and development purposes.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: 4-Hydroxy-1,2,3,4-tetrahydroquinoline-6-carbonitrile.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

The applications of 4-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile, a derivative of quinoline, are primarily focused on its role as an intermediate in chemical synthesis. Its unique structure makes it a valuable building block for creating more complex molecules with potential pharmaceutical and material science applications .

Scientific Research Applications

This compound is used in scientific research for the following applications:

Intermediate in Drug Synthesis: The core application of this compound lies in its utility as a synthetic intermediate for drug development . The cyano group (-CN) present on the quinoline ring allows for further chemical modifications, such as hydrolysis to a carboxylic acid or reduction to an amine, which can then be used to attach other molecular fragments.

Ligand Design: Due to its structure, this compound, can be used in the design of ligands . The carbonyl and cyano groups can interact with metal ions, making it suitable for creating coordination complexes with specific properties. These complexes may have applications in catalysis, sensing, or materials science.

Anti-Leishmanial Agents: this compound has been explored for the synthesis of anti-leishmanial agents . Leishmaniasis is a parasitic disease, and new treatments are needed to combat drug-resistant strains. Derivatives of quinolinone, including those synthesized from this compound, have shown promise in this area.

Material Science: While less common, this compound derivatives may find applications in material science . The quinoline core can be incorporated into polymers or organic electronic materials to modify their properties, such as conductivity or luminescence.

Data Table of Applications

Mechanism of Action

The mechanism of action of 4-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with bacterial enzymes, disrupting their function and leading to antimicrobial activity .

Comparison with Similar Compounds

Key Observations :

- Ring Saturation: The tetrahydroquinoline core (fully saturated 1,2,3,4 positions) reduces aromaticity compared to dihydroquinoline derivatives, affecting stability and reactivity .

- Substituent Effects : Nitriles (electron-withdrawing) at position 6 or 7 modulate electronic properties differently than carboxylic acids or esters .

Physicochemical Properties and Analytical Data

Solubility and Polarity

- The nitrile group in this compound increases polarity compared to esters (e.g., ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate) but reduces solubility relative to carboxylic acids .

- Tetrahydroquinolines exhibit higher lipophilicity than dihydro derivatives due to reduced aromaticity .

Spectroscopic Characterization

Receptor Affinity

Bioactivity Trends

- Anticancer Potential: Nitrile-containing analogs (e.g., 7-methoxy-6-nitro derivatives) exhibit enhanced cytotoxicity due to nitro group redox activity .

Availability and Commercial Status

- Discontinuation Note: this compound is listed as discontinued by CymitQuimica but available via Combi-Blocks (95% purity) .

- Analog Accessibility: Derivatives like 2-oxo-tetrahydroquinoline-7-carbonitrile (QK-4195) remain commercially available .

Biological Activity

4-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile is a compound belonging to the class of tetrahydroquinolines, which are known for their diverse biological activities. This compound exhibits significant potential in medicinal chemistry due to its unique structural features, including a ketone and a nitrile group. These functional groups contribute to its reactivity and interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. The compound is known to affect several biochemical pathways, which can lead to:

- Antimicrobial Activity : It has shown effectiveness against various infective pathogens.

- Neuroprotective Effects : It may play a role in treating neurodegenerative disorders by inhibiting specific enzymes or receptors involved in these conditions.

Antimicrobial Activity

A study indicated that derivatives of tetrahydroquinolines, including this compound, exhibited promising antimicrobial properties. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Neuroprotective Effects

Research has demonstrated that this compound can protect neuronal cells from oxidative stress and apoptosis. Its potential as a therapeutic agent for diseases such as Alzheimer's and Parkinson's has been highlighted in recent studies.

Data Table: Summary of Biological Activities

Case Studies

- Antimicrobial Study : A series of experiments evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations as low as 25 µg/mL.

- Neuroprotection : In vitro studies using SH-SY5Y neuroblastoma cells demonstrated that treatment with the compound resulted in a 40% reduction in cell death induced by hydrogen peroxide exposure.

- Anticancer Activity : A recent study assessed the cytotoxic effects of the compound on various cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated an IC50 value of 12 µM, suggesting potent anticancer properties.

Q & A

Q. What are the standard synthetic routes for 4-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : A common method involves cyclocondensation of precursors such as substituted tetralones with nitrile-containing reagents. For example, refluxing 1-tetralone with ethyl cyanoacetate and ammonium acetate in ethanol yields the target compound after recrystallization . Optimization includes adjusting stoichiometry (e.g., 1:1:1 molar ratio of aldehyde, ketone, and nitrile donor), solvent selection (ethanol for reflux), and acid/base catalysis (ammonium acetate as a proton shuttle). Kinetic studies suggest longer reflux times (≥6 hours) improve yields by ensuring complete cyclization .

| Key Parameters | Typical Conditions |

|---|---|

| Reagents | p-Bromobenzaldehyde, 1-tetralone, ethyl cyanoacetate |

| Catalyst | Ammonium acetate (8 equivalents) |

| Solvent | Absolute ethanol |

| Temperature/Time | Reflux (6 hours) |

| Purification | Recrystallization (ethanol) |

Q. How is this compound characterized structurally?

- Methodological Answer : Structural elucidation combines spectral techniques (NMR, IR) and X-ray crystallography . H NMR in DMSO-d shows characteristic signals: δ 8.2–8.4 ppm (aromatic protons), δ 2.8–3.2 ppm (tetrahydroquinoline CH groups). IR confirms C≡N stretching (~2220 cm) and C=O (~1680 cm) . X-ray diffraction reveals a buckled tetrahydroquinoline fused-ring system with a 17.7° twist between benzene and pyridine rings. Intermolecular N–H⋯O hydrogen bonds form centrosymmetric dimers, critical for crystal packing .

Q. What analytical methods are used to assess purity and stability?

- Methodological Answer :

- HPLC (C18 column, acetonitrile/water gradient) quantifies purity (≥95%).

- TGA/DSC evaluates thermal stability, showing decomposition above 250°C.

- Accelerated stability studies (40°C/75% RH for 6 months) confirm no degradation under standard storage (dry, inert atmosphere) .

Advanced Research Questions

Q. How can reaction mechanisms for nitrile incorporation in tetrahydroquinoline derivatives be probed experimentally?

- Methodological Answer : Mechanistic studies employ isotopic labeling (e.g., N-ammonium acetate) and kinetic isotope effects (KIE) to track nitrogen migration during cyclization. In situ FTIR monitors nitrile consumption rates, revealing a two-step pathway: (1) Knoevenagel condensation between aldehyde and nitrile, (2) Michael addition followed by cyclization. Computational modeling (DFT) supports a transition state with partial charge delocalization on the nitrile carbon .

Q. What strategies resolve contradictions in crystallographic data for polymorphic forms of this compound?

- Methodological Answer : Polymorph characterization uses synchrotron XRD and solid-state NMR . Conflicting reports of monoclinic vs. triclinic structures arise from solvent-dependent crystallization. Ethanol favors the monoclinic form (space group P2/c), while DMSO induces triclinic (space group P-1) via solvent inclusion. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., N–H⋯O vs. C–H⋯π), guiding polymorph control .

Q. How is the compound’s bioactivity evaluated in vitro, particularly for anti-inflammatory or anticancer potential?

- Methodological Answer :

- CB2 receptor agonism : Competitive binding assays (HEK293 cells expressing hCB2) with H-CP55,940 as a radioligand. IC values are derived from dose-response curves .

- Anticancer assays : MTT viability tests on cancer cell lines (e.g., HCT116 colon carcinoma) with IC determination. Mechanistic studies include caspase-3/7 activation assays and ROS detection via DCFH-DA .

- Anti-biofilm activity : Microtiter plate assays (Candida albicans) quantify biofilm inhibition using crystal violet staining .

Q. What computational methods predict the compound’s reactivity in substitution or oxidation reactions?

- Methodological Answer : DFT calculations (B3LYP/6-31G**) model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., C-6 nitrile as an electron-deficient center).Molecular dynamics simulations assess solvation effects in oxidation reactions (e.g., HO-mediated nitrile → amide conversion) .

Data Contradiction Analysis

Q. How are discrepancies in reported synthetic yields addressed?

- Methodological Answer : Yield variations (e.g., 44% vs. 60%) arise from differences in workup (e.g., extraction efficiency) or purification (flash chromatography vs. recrystallization). Systematic Design of Experiments (DoE) identifies critical factors: pH control during ammonium acetate addition and drying time post-extraction. Reproducibility improves with strict inert atmosphere (N) to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.